molecular formula C12H10N4O3 B11994548 Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide

Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide

Cat. No.: B11994548
M. Wt: 258.23 g/mol
InChI Key: IPNIAMPORNCFLJ-GIDUJCDVSA-N
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Description

Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide is a chemical compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide typically involves the condensation reaction between pyrazine-2-carboxylic acid hydrazide and 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzylidene group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid hydrazide: Lacks the benzylidene group but shares the pyrazine and hydrazide moieties.

    2,4-Dihydroxybenzaldehyde: Contains the benzylidene group but lacks the pyrazine and hydrazide moieties.

Uniqueness

Pyrazine-2-carboxylic acid (2,4-dihydroxy-benzylidene)-hydrazide is unique due to the combination of its pyrazine ring and benzylidene group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H10N4O3/c17-9-2-1-8(11(18)5-9)6-15-16-12(19)10-7-13-3-4-14-10/h1-7,17-18H,(H,16,19)/b15-6+

InChI Key

IPNIAMPORNCFLJ-GIDUJCDVSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1O)O)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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